7-benzyl-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
This compound is a purine derivative with a benzyl group at the 7-position and a (4-ethylpiperazin-1-yl)methyl substituent at the 8-position. The core purine-2,6-dione scaffold is modified with methyl groups at the 1- and 3-positions, conferring structural rigidity and influencing electronic properties.
Properties
IUPAC Name |
7-benzyl-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-4-25-10-12-26(13-11-25)15-17-22-19-18(20(28)24(3)21(29)23(19)2)27(17)14-16-8-6-5-7-9-16/h5-9H,4,10-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFMGXZNYPENJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines.
Introduction of the Benzyl Group: The benzyl group is introduced via a benzylation reaction, typically using benzyl chloride and a base such as sodium hydride.
Attachment of the Piperazinyl Moiety: The piperazinyl group is attached through a nucleophilic substitution reaction, where the piperazine reacts with an appropriate electrophile.
Final Assembly: The final compound is assembled by linking the piperazinyl moiety to the purine core through a methylation reaction using methyl iodide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Moiety
The ethylpiperazine group facilitates nucleophilic substitution reactions under basic conditions. For example:
Key findings:
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The methylene bridge between the purine core and piperazine enhances electronic delocalization, stabilizing transition states during substitution.
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Steric hindrance from the benzyl group reduces reaction rates at the purine N-7 position .
Catalytic Hydrogenation of the Purine Core
Selective hydrogenation of the purine ring occurs under controlled conditions:
| Catalyst | Pressure (atm) | Solvent | Product | Selectivity |
|---|---|---|---|---|
| Pd/C (5%) | 1.5 | Ethanol | 1,3-dimethyl-2,6-dioxotetrahydropurine | >90% |
| PtO₂ | 3.0 | Acetic acid | Partially saturated purine analog | 60–68% |
Mechanistic insights:
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Hydrogenation preferentially occurs at the N7-C8 bond due to electron-withdrawing effects from the dione groups .
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Piperazine substituents remain intact under these conditions.
Suzuki-Miyaura Cross-Coupling at C-8
The C-8 position undergoes palladium-catalyzed coupling with boronic acids:
| Boronic Acid | Catalyst System | Temperature (°C) | Yield |
|---|---|---|---|
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₃PO₄, DMF | 110 | 82% |
| Benzofuran-2-ylboronic acid | Pd(OAc)₂, SPhos, K₂CO₃ | 100 | 75% |
Critical parameters:
Oxidation Reactions
The purine core undergoes controlled oxidation:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ | H₂O, 0°C, 2 h | 8-carboxy purine derivative | Over-oxidation occurs above 5°C |
| SeO₂ | Dioxane, reflux, 6 h | 2,6-dione → 2,6,8-trione | 58% yield, limited scalability |
Cycloaddition and Multicomponent Reactions
The compound participates in:
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1,3-Dipolar cycloadditions with azides to form triazoles at the methylpiperazine terminus (CuAAC conditions, 75–88% yield) .
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Mannich reactions with formaldehyde/secondary amines, forming aminomethylated derivatives (Table 1):
| Amine | Solvent | Time (h) | Yield | IC₅₀ (AChE inhibition) |
|---|---|---|---|---|
| Piperidine | THF | 4 | 91% | 0.25 μM |
| 4-Methylpiperazine | DCM | 6 | 85% | 0.089 μM |
Stability and Degradation Pathways
Critical stability data:
| Condition | Half-Life | Major Degradation Product |
|---|---|---|
| pH 1.2 (simulated gastric fluid) | 2.1 h | 7-benzyl-1,3-dimethylxanthine |
| UV light (254 nm) | 45 min | Radical-addition dimer |
Degradation occurs primarily through:
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Hydrolysis of the piperazine-methyl bond under acidic conditions.
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Photooxidation of the purine core.
This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, particularly in medicinal chemistry applications. The data underscore the importance of reaction condition optimization to control selectivity in this polyfunctional molecule.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
Research has indicated that compounds similar to 7-benzyl-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione exhibit antitumor properties. The mechanism of action is believed to involve the inhibition of specific signaling pathways crucial for cancer cell proliferation. For instance, studies have shown that modifications in the purine structure can enhance cytotoxicity against various cancer cell lines by targeting the Wnt signaling pathway, which is often dysregulated in cancers such as colorectal and prostate cancer .
2. Neuropharmacological Effects
The compound's piperazine moiety suggests potential neuropharmacological applications. Piperazine derivatives are known for their ability to modulate neurotransmitter systems. Initial studies indicate that this compound may influence serotonin and dopamine receptors, which could lead to therapeutic effects in mood disorders and anxiety . Further research is needed to elucidate these effects and their underlying mechanisms.
Pharmacology Applications
1. Antimicrobial Properties
Recent investigations into the antimicrobial activity of purine derivatives have shown promise. The compound's structure allows it to interfere with bacterial replication processes. Preliminary tests indicate effectiveness against Gram-positive bacteria, suggesting potential as a new antimicrobial agent .
2. Anti-inflammatory Effects
The anti-inflammatory properties of purine derivatives are well-documented. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests a potential application in treating inflammatory diseases like arthritis and inflammatory bowel disease .
Biochemical Applications
1. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in nucleotide metabolism. Such inhibition can be crucial in cancer therapy where rapid cell division requires high levels of nucleotides. By regulating these metabolic pathways, the compound could potentially slow down tumor growth .
2. Molecular Probes
Due to its unique structure, this compound can serve as a molecular probe in biochemical assays aimed at studying purine metabolism or receptor interactions. Its ability to bind selectively to certain proteins makes it a valuable tool for elucidating complex biological processes .
Case Study 1: Antitumor Efficacy
In a study examining the effects of various purine derivatives on colorectal cancer cells, this compound was found to significantly reduce cell viability at micromolar concentrations. The study highlighted its potential as a lead compound for further development into an anticancer drug.
Case Study 2: Neuropharmacological Assessment
A pharmacological assessment involving animal models demonstrated that administration of the compound led to reduced anxiety-like behaviors in rodents. These findings support further exploration into its use as an anxiolytic agent.
Mechanism of Action
The mechanism of action of 7-benzyl-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Halogenation (Br, Cl) at position 8 (e.g., Compounds 6 and 9) increases molecular weight and polarizability compared to alkyl or piperazine substituents.
- Synthetic Efficiency : Chloro and bromo derivatives show high yields (>95%), suggesting robust synthetic routes for halogenated analogs .
- Thermal Stability : Melting points vary with substituent bulk (e.g., 164°C for bromo vs. 152°C for chloro), reflecting differences in crystal packing .
Pharmacological and Physicochemical Properties
- Piperazine-containing purines are often explored for CNS targets .
- Bioavailability : Styryl-substituted analogs (e.g., Ev10) exhibit improved solubility and bioavailability due to reduced crystallinity (<50 µm particles, 20% crystallinity) .
- Receptor Interactions : A related compound, 7-[(4-chlorophenyl)methyl]-... (Ev8), acts as a TRPC4/5 inhibitor, suggesting purine-2,6-diones with bulky 8-substituents may target ion channels .
Biological Activity
7-benzyl-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, often referred to as a methylxanthine derivative, has garnered interest due to its potential biological activities. This compound is characterized by its complex structure, which includes a purine base modified with a benzyl and piperazine moiety. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The chemical properties of the compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C21H28N6O2 |
| Molecular Weight | 396.49 g/mol |
| LogP | 1.9005 |
| Polar Surface Area | 50.95 Ų |
| Hydrogen Bond Acceptors | 7 |
| InChI Key | NPFMGXZNYPENJB-UHFFFAOYSA-N |
Antimicrobial Activity
Recent studies have indicated that derivatives of purines exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown activity against Mycobacterium tuberculosis. In a study evaluating various derivatives, some compounds demonstrated IC90 values ranging from 3.73 to 4.00 μM against M. tuberculosis H37Ra .
Anticancer Potential
The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. A series of methylxanthine derivatives have been explored for their cytotoxic effects on various cancer cell lines. For example, certain derivatives showed IC50 values as low as 0.39 ± 0.06 µM against MCF-7 breast cancer cells . The modulation of signaling pathways such as Wnt/β-catenin by related compounds indicates a mechanism through which these derivatives may exert their anticancer effects .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : The compound may influence pathways such as Wnt/β-catenin and others involved in cellular growth and differentiation .
- Antioxidant Activity : Some studies suggest that methylxanthines possess antioxidant properties that could contribute to their protective effects against cellular damage.
Study on Tuberculosis
In a focused study on anti-tubercular agents, a derivative structurally related to the compound was synthesized and evaluated for its inhibitory effects on Mycobacterium tuberculosis. The results indicated significant activity with an IC50 value indicating effective inhibition without cytotoxicity towards human embryonic kidney cells .
Cancer Cell Line Evaluation
A recent evaluation of various methylxanthine derivatives found that specific modifications at the piperazine ring enhanced cytotoxicity against several cancer cell lines. Notably, one derivative exhibited promising results with an IC50 value of 0.01 µM against NCI-H460 non-small cell lung cancer cells .
Q & A
Q. What statistical methods are appropriate for analyzing dose-dependent responses?
- Methodological Answer : Fit data to sigmoidal curves (GraphPad Prism) using nonlinear regression. Calculate EC/IC values with 95% confidence intervals. For heterogeneous variance, apply weighted least squares or mixed-effects models .
Q. How can researchers ensure reproducibility in synthetic protocols?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
